Home > Products > Screening Compounds P56459 > 1,7-Dimethoxyxanthone
1,7-Dimethoxyxanthone -

1,7-Dimethoxyxanthone

Catalog Number: EVT-15629879
CAS Number:
Molecular Formula: C15H12O4
Molecular Weight: 256.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1,7-Dimethoxyxanthone is a member of xanthones.
1,7-Dimethoxyxanthone is a natural product found in Polygala tenuifolia with data available.
Overview

1,7-Dimethoxyxanthone is a member of the xanthone family, which are polyphenolic compounds characterized by a tricyclic structure. This specific compound features two methoxy groups located at the 1 and 7 positions of the xanthone core. Xanthones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 1,7-Dimethoxyxanthone has been isolated from various plant sources, particularly from species within the genus Polygala, such as Polygala tenuifolia and Polygala azizsancarii .

Source

The primary natural source of 1,7-Dimethoxyxanthone is the roots of Polygala tenuifolia, a medicinal plant used in traditional medicine for its purported health benefits. It has been studied for its potential applications in treating inflammation and respiratory conditions .

Classification

1,7-Dimethoxyxanthone is classified as a xanthone, which belongs to the larger category of flavonoids. Xanthones are recognized for their unique chemical structure and are often categorized based on their substituents and positions on the xanthone skeleton.

Synthesis Analysis

Methods

The synthesis of 1,7-Dimethoxyxanthone can be achieved through several methods:

  • Cyclization Method: One common approach involves the cyclization of appropriate precursors, such as 2,4,5-trihydroxybenzophenone. This method typically uses methanol as a solvent and sulfuric acid as a catalyst under elevated temperatures to facilitate the formation of the xanthone core .
  • Methylation Reactions: Another method includes methylation of hydroxyl groups using reagents like dimethyl sulfate in the presence of bases such as potassium carbonate .

Technical Details

The cyclization reaction generally requires careful control of temperature and reaction time to optimize yield and purity. Industrial production may also involve large-scale extraction from plant sources or optimized chemical synthesis using continuous flow reactors to enhance efficiency .

Molecular Structure Analysis

Structure

The molecular structure of 1,7-Dimethoxyxanthone consists of a xanthone skeleton with two methoxy groups (-OCH₃) attached to the first and seventh carbon atoms. Its chemical formula is C₁₅H₁₂O₄, and it has a molecular weight of approximately 284.25 g/mol.

Data

  • Chemical Formula: C₁₅H₁₂O₄
  • Molecular Weight: 284.25 g/mol
  • CAS Number: Not specifically listed in available sources but related compounds have CAS numbers indicating its classification within xanthones.
Chemical Reactions Analysis

Reactions

1,7-Dimethoxyxanthone can undergo various chemical reactions:

  • Oxidation: Hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: The carbonyl group in the xanthone core can be reduced to form hydroxy derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride .
  • Substitution: Methoxy groups can participate in nucleophilic substitution reactions where they can be replaced by other functional groups under appropriate conditions .

Technical Details

These reactions are crucial for modifying the compound's properties and enhancing its biological activity. Reaction conditions must be optimized for each type of reaction to achieve desired outcomes.

Mechanism of Action

The mechanism of action for 1,7-Dimethoxyxanthone involves its interaction with various biological targets:

  • It has been shown to possess significant inhibitory effects on nitric oxide production in microglial cells induced by lipopolysaccharides. This suggests potential anti-inflammatory properties .
  • Additionally, it may act as an antagonist against contractions induced by inflammatory mediators in respiratory tissues .

These mechanisms indicate its potential therapeutic applications in managing inflammation-related conditions.

Physical and Chemical Properties Analysis

Physical Properties

1,7-Dimethoxyxanthone typically appears as a yellow crystalline powder. It is soluble in organic solvents such as chloroform and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Melting Point: Specific melting point data is not provided but is generally characteristic of similar xanthones.
  • Stability: The compound is stable under normal storage conditions but should be kept away from light and moisture to prevent degradation.

Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structure and purity .

Applications

1,7-Dimethoxyxanthone has several scientific uses:

  • Pharmaceutical Research: Due to its anti-inflammatory properties, it is being studied for potential applications in treating asthma and allergic reactions.
  • Antioxidant Studies: Its ability to scavenge free radicals makes it a candidate for research into antioxidant therapies.
  • Cancer Research: Preliminary studies suggest cytotoxic activity against certain cancer cell lines, indicating potential use in oncology .
Biosynthesis and Metabolic Pathways of 1,7-Dimethylxanthine

1,7-Dimethylxanthine (paraxanthine) represents the primary metabolic derivative of caffeine (1,3,7-trimethylxanthine) in humans. Its formation and subsequent catabolism involve a complex interplay of hepatic enzymes, exhibiting significant interspecies variability and genetic polymorphism influences.

Enzymatic Demethylation of Caffeine in Mammalian Systems

The initial and rate-limiting step in paraxanthine formation is the N₃-demethylation of caffeine. This reaction is overwhelmingly catalyzed by the hepatic cytochrome P450 monooxygenase system, specifically the isoform CYP1A2.

  • Role of Hepatic Cytochrome P450 Isoforms (CYP1A2, CYP2A6):

    CYP1A2 is responsible for approximately 70-80% of caffeine's primary metabolism in humans, with N₃-demethylation to paraxanthine being its dominant activity [1] [5] [10]. This high specificity stems from CYP1A2's active site architecture, optimally accommodating caffeine and facilitating the oxidative removal of the N₃-methyl group. Pharmacogenetic studies consistently link variations in CYP1A2 gene expression and activity (e.g., the CYP1A21F polymorphism) to interindividual differences in paraxanthine formation rates and plasma clearance [5]. While CYP1A2 dominates, minor contributions come from other isoforms. CYP2A6 plays a more significant role in the secondary metabolism of paraxanthine itself, particularly in its 8-hydroxylation to 1,7-dimethyluric acid (17U) [5] [10]. Other CYPs, including CYP2E1, CYP2C8, CYP2C9, and CYP3A4, contribute minimally (<5% combined) to caffeine's initial N-demethylations but may become relatively more significant under conditions of CYP1A2 inhibition or deficiency, or at very high caffeine concentrations [5] [10]. Polycyclic aromatic hydrocarbons (PAHs), prevalent in tobacco smoke, are potent inducers of CYP1A2 expression. Consequently, smokers exhibit significantly enhanced caffeine clearance via the paraxanthine pathway compared to non-smokers [10]. Competitive inhibition studies using probes like 7-ethoxyresorufin and benzo[a]pyrene confirm that the high-affinity enzyme responsible for caffeine N₃-demethylation is a PAH-inducible P450 isozyme, identified as CYP1A2 [10].

  • Interspecies Variability in Metabolic Flux (Human, Rat, Rabbit):

    The metabolic fate of caffeine and paraxanthine demonstrates profound interspecies differences, crucial for interpreting preclinical toxicology and pharmacology data.

  • Humans: Paraxanthine is unequivocally the major primary metabolite of caffeine, accounting for ~72-85% of the initial metabolic flux [1] [5] [10]. Theobromine (3,7-dimethylxanthine) and theophylline (1,3-dimethylxanthine) are minor primary metabolites (~7-8% each). Paraxanthine has a plasma half-life (t₁/₂) of approximately 3.1 ± 0.8 hours, a volume of distribution (Vss,unbound) of 1.18 ± 0.37 l/kg, and plasma clearance (CL) of 2.20 ± 0.91 ml/min/kg – parameters very similar to caffeine itself [2].
  • Rats: Rats exhibit a fundamentally different metabolic profile. Caffeine metabolism favors pathways retaining all three methyl groups, with 1,3,7-trimethylallantoin being a major urinary metabolite. N-demethylation pathways are less prominent compared to humans. Pretreatment of rats with caffeine itself induces P450 enzymes, doubling demethylation and C-8 oxidation rates, highlighting the species-specific inducibility [1] [10].
  • Rabbits: Rabbits display a distinct pattern of urinary excretion for caffeine metabolites. The major products are, in order: 1-methylxanthine (1X), 1-methyluric acid (1U), 7-methylxanthine (7-MX), and 1,7-dimethylxanthine (paraxanthine) [1]. This indicates a significant flux through the theobromine (3,7-DMX) pathway followed by rapid N₃-demethylation to 7-MX, and also significant N₁-demethylation of paraxanthine or caffeine to 1X/1U.

Table 1: Comparative Metabolic Flux of Caffeine to Paraxanthine Across Species

SpeciesPrimary Metabolic RouteParaxanthine as % Primary MetaboliteKey Secondary Pathways for ParaxanthineNotable Inducers/Inhibitors
HumanN₃-Demethylation (CYP1A2)72-85%8-Hydroxylation (CYP2A6), N₁-Demethylation (CYP1A2), NAT2 AcetylationPAHs (Tobacco Smoke; Inducer)
RatC-8 Oxidation, N-demethylation minorLowTrimethylallantoin formationCaffeine (Induces own metabolism)
RabbitN₁ and N₃ DemethylationMinor (Excreted)Extensive further demethylation (1X, 1U major)-

Alternative Catabolic Routes and Byproduct Formation

While CYP-mediated demethylation and hydroxylation are the primary routes, paraxanthine undergoes further diversification via phase II conjugation and alternative oxidative pathways.

  • 1.2.1. N-Acetyltransferase 2-Mediated Degradation Pathways: A significant alternative pathway involves N-acetyltransferase 2 (NAT2). Paraxanthine is a substrate for NAT2, which catalyzes the conversion to 5-acetylamino-6-formylamino-3-methyluracil (AFMU) [3] [5]. This pathway is critically dependent on the individual's NAT2 acetylator phenotype, determined by genetic polymorphism.
  • Genetic Polymorphism: The NAT2 gene is highly polymorphic. The reference allele NAT24 confers the rapid acetylator phenotype. Key variant alleles associated with reduced enzyme activity and the slow acetylator phenotype include NAT25B (481T), NAT26A (590A), and NAT27B (857A) [3] [6]. The prevalence of these alleles varies significantly across populations.
  • Metabolic Consequences: Individuals carrying two slow acetylator alleles (NAT25B/5B, *NAT26A/*6A, etc.) exhibit markedly reduced capacity to form AFMU from paraxanthine [3]. This results in a shunting of paraxanthine towards other metabolic routes, primarily CYP1A2-mediated N₁-demethylation to 1-methylxanthine (1X) and subsequent xanthine oxidase (XO)-catalyzed oxidation to 1-methyluric acid (1U) [5] [6]. Consequently, the urinary ratio of AFMU to other paraxanthine metabolites (like 1X or 1U) serves as a well-established phenotypic biomarker for in vivo NAT2 activity [5]. Beyond its role in caffeine metabolism, NAT2 polymorphism significantly influences susceptibility to oxidative stress and DNA damage induced by various xenobiotics, highlighting its broader toxicological relevance [3].

Table 2: NAT2 Genetic Variants and Impact on Paraxanthine Metabolism

NAT2 Genotype/PhenotypeKey AllelesAFMU Formation from ParaxanthineShunted Metabolic PathwaysPopulation Impact
Rapid AcetylatorNAT24/4 (Homozygous)HighMinimal shuntingVaries by ethnicity
Intermediate AcetylatorNAT24/5B, NAT24/6A, NAT24/7B (Heterozygous)ModerateModerate increase in N₁-demethylation/C-8 oxidationCommon globally
Slow AcetylatorNAT25B/5B, NAT26A/6A, NAT27B/7B (Homozygous Variant)Very LowSignificant increase to 1-methylxanthine/1-methyluric acidHigh prevalence in certain populations (e.g., ~50% Caucasians)
  • 1.2.2. Oxidative Metabolism via Xanthine Oxidase: Xanthine Oxidase (XO), also known as xanthine dehydrogenase (XDH), is a molybdoflavoprotein enzyme crucial in the terminal steps of purine catabolism. It catalyzes the hydroxylation of paraxanthine derivatives, primarily 1-methylxanthine (1X) and 7-methylxanthine (7-MX), leading to uric acid derivatives.
  • Reaction Specificity: Paraxanthine itself is not a direct substrate for XO. However, its metabolites 1X (formed via CYP1A2-mediated N₁-demethylation) and 7-MX (a potential minor metabolite or degradation product) are excellent substrates [4] [5] [9]. XO catalyzes the oxidation of 1X to 1-methyluric acid (1U) and 7-MX to 7-methyluric acid. The enzyme utilizes molecular oxygen as an electron acceptor, generating reactive oxygen species (ROS) like superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂) as byproducts during this oxidation [4] [7].
  • Enzyme Structure-Function: XO exists as a homodimer, with each subunit containing one molybdenum cofactor (MoCo), one FAD, and two distinct [2Fe-2S] clusters. The oxidation of methylxanthines like 1X occurs at the molybdenum center, involving a hydroxylation step where oxygen is derived from water [4] [9]. The catalytic mechanism involves substrate binding, deprotonation, nucleophilic attack by the molybdenum-bound hydroxyl group, and hydride transfer to the Mo⁶⁺=S group, forming Mo⁴⁺-SH and the product. Electrons are then transferred intramolecularly via the iron-sulfur clusters to FAD, where reduction of oxygen occurs.
  • Biological and Diagnostic Relevance: The activity of XO significantly influences the terminal oxidation products of paraxanthine catabolism found in urine (1U, 7-methyluric acid). Inhibition of XO is a major therapeutic strategy for managing hyperuricemia and gout (e.g., using allopurinol or febuxostat) [4] [9]. While not a direct marker for paraxanthine, overall XO activity can be probed using specific purine substrates. Furthermore, the ROS generated during XO catalysis contribute to oxidative stress, linking purine metabolism (including methylxanthine catabolism) to conditions associated with oxidative damage [4] [7]. XO activity is also measurable in tissues like the corneal epithelium, suggesting localized roles in oxidative processes [4].

Table 3: Key Metabolites of 1,7-Dimethylxanthine (Paraxanthine) and Forming Enzymes

MetaboliteSystematic NameForming EnzymePrimary Metabolic RouteNotes
1-Methylxanthine (1X)1-Methyl-3,7-dihydro-1H-purine-2,6-dioneCYP1A2 (N₁-Demethylation)Major Secondary PathwayPrecursor for 1U via XO
1,7-Dimethyluric Acid (17U)1,7-Dimethyl-3,7-dihydro-1H-purine-2,6,8-trioneCYP2A6 (C-8 Hydroxylation)Major Secondary PathwayTerminal metabolite
5-Acetylamino-6-formylamino-3-methyluracil (AFMU)5-Acetamido-6-formylamino-3-methyluracilNAT2 (N-acetylation)NAT2-dependent PathwayBiomarker for NAT2 phenotype
1-Methyluric Acid (1U)1-Methyl-3,7-dihydro-1H-purine-2,6,8-trioneXanthine OxidaseOxidation of 1-MethylxanthineTerminal metabolite, ROS byproduct
7-Methylxanthine (7-MX)7-Methyl-3,7-dihydro-1H-purine-2,6-dionePotential minor demethylationMinor PathwayPrecursor for 7-methyluric acid via XO
Xanthine3,7-Dihydro-1H-purine-2,6-dioneCYP or NAT pathway + XOComplete DemethylationSubstrate for XO → Uric Acid

Properties

Product Name

1,7-Dimethoxyxanthone

IUPAC Name

1,7-dimethoxyxanthen-9-one

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

InChI

InChI=1S/C15H12O4/c1-17-9-6-7-11-10(8-9)15(16)14-12(18-2)4-3-5-13(14)19-11/h3-8H,1-2H3

InChI Key

BFDXHXPAVMQXHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC3=C(C2=O)C(=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.